![molecular formula C20H16FN3O2S B7528800 3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528800.png)
3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide, also known as compound A, is a small molecule drug candidate that has been developed for the treatment of various diseases. It belongs to the class of benzamide compounds and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of 3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide A is not fully understood, but it is thought to involve the inhibition of several key signaling pathways that are involved in the pathogenesis of various diseases. In cancer, 3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide A has been shown to inhibit the activity of several kinases that are involved in cell proliferation and survival, including AKT and ERK. In inflammation, 3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide A has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. In neurodegenerative disorders, 3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide A has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
Compound A has been shown to have several biochemical and physiological effects in preclinical models. In cancer, 3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide A has been shown to induce apoptosis, inhibit angiogenesis, and enhance the immune response against tumors. In inflammation, 3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide A has been shown to reduce the production of reactive oxygen species and nitric oxide, and it has been shown to increase the production of anti-inflammatory cytokines. In neurodegenerative disorders, 3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide A has been shown to reduce oxidative stress, inflammation, and amyloid beta accumulation, and it has been shown to improve synaptic plasticity and memory function.
Vorteile Und Einschränkungen Für Laborexperimente
Compound A has several advantages for lab experiments, including its high purity, solubility, and stability. It can be easily synthesized in large quantities, and it can be administered orally or intravenously. However, 3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide A also has some limitations, including its low bioavailability, which may limit its effectiveness in vivo. It also has some potential toxicity concerns, which need to be addressed in further studies.
Zukünftige Richtungen
There are several future directions for the research and development of 3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide A. One direction is to optimize its pharmacokinetic properties, such as its bioavailability and half-life, to improve its effectiveness in vivo. Another direction is to study its potential toxicity and safety profile in more detail, to ensure its safety for clinical use. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets, which may lead to the development of more potent and selective analogs of 3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide A. Finally, clinical trials are needed to evaluate its efficacy and safety in patients with various diseases.
Synthesemethoden
The synthesis of 3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide A involves several steps, including the reaction of 4-fluorophenylsulfanylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-aminopyridine. The final step involves the reaction of the resulting amide with 4-fluorobenzoyl chloride, which leads to the formation of 3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide A. The overall yield of the synthesis is around 20%, and the purity of the final product is above 95%.
Wissenschaftliche Forschungsanwendungen
Compound A has been studied extensively in preclinical models for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide A has shown potent anti-tumor activity in vitro and in vivo, and it has been shown to inhibit the growth of various cancer cell lines. In inflammation, 3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide A has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and it has been shown to alleviate the symptoms of inflammatory diseases in animal models. In neurodegenerative disorders, 3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide A has been shown to protect neurons from oxidative stress and inflammation, and it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c21-15-4-6-18(7-5-15)27-13-19(25)23-17-3-1-2-14(12-17)20(26)24-16-8-10-22-11-9-16/h1-12H,13H2,(H,23,25)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKLKFURWCYSIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=CC=C(C=C2)F)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

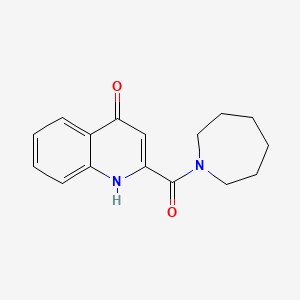
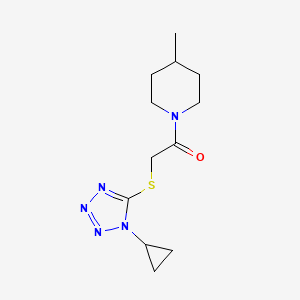

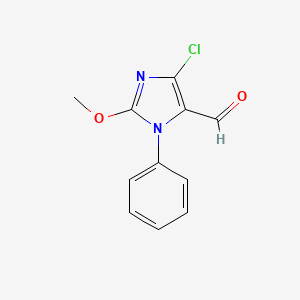
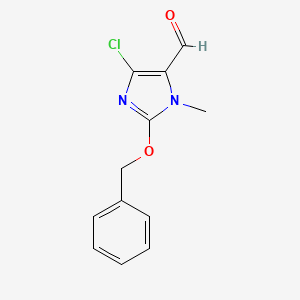
![1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene](/img/structure/B7528744.png)

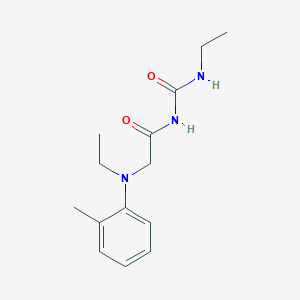
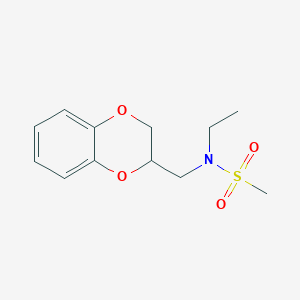
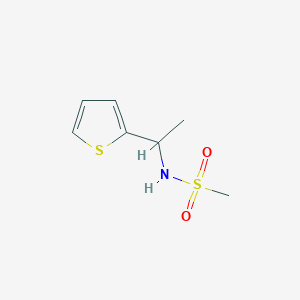
![N-[2-(2-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7528779.png)
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-methylacetamide](/img/structure/B7528804.png)

